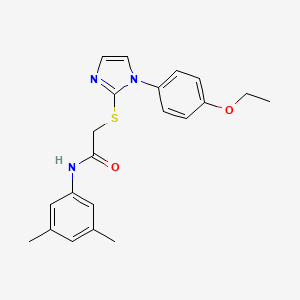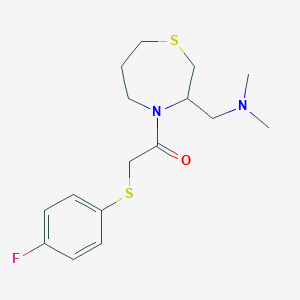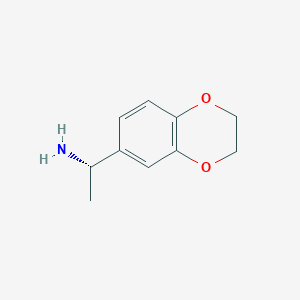![molecular formula C6H3BrCl2N4 B2693236 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1033444-08-4](/img/structure/B2693236.png)
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
Cancer Treatment
The compound has been found to have potential applications in cancer treatment. Specifically, it has been used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which include “3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine”, have been synthesized and screened for their antibacterial activity . These compounds have shown significant antibacterial activity against both Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia, and Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
Custom Synthesis
“3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is available for custom synthesis . This means it can be used in the development of new chemical entities or the modification of existing ones for research purposes .
Impurity Analysis
The compound can also be used in impurity analysis . This involves the identification and quantification of impurities in a sample, which is crucial in ensuring the safety and efficacy of pharmaceutical products .
Bulk Manufacturing
“3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine” is available for bulk manufacturing . This suggests its potential use in large-scale production, which could be relevant in industrial applications .
Sourcing and Procurement
The compound is also used in sourcing and procurement . This involves the process of finding and agreeing to terms, and acquiring goods, services, or works from an external source .
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of key components necessary for cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine affects the cell cycle regulation pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from entering the S phase and thus inhibiting cell proliferation .
Pharmacokinetics
In silico admet studies suggest that the compound has suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), ultimately affecting its bioavailability .
Result of Action
The inhibition of CDK2 by 3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cells, particularly in HCT cells . The compound has also shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propriétés
IUPAC Name |
3-bromo-5,7-dichloro-1-methylpyrazolo[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2N4/c1-13-3-2(4(7)12-13)10-6(9)11-5(3)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXRFLCBKPBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
CAS RN |
1033444-08-4 |
Source


|
| Record name | 3-bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)

![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)
![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)